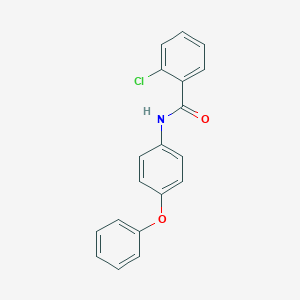

2-chloro-N-(4-phenoxyphenyl)benzamide

Description

2-Chloro-N-(4-phenoxyphenyl)benzamide is a benzamide derivative characterized by a 2-chlorobenzoyl group linked via an amide bond to a 4-phenoxyphenyl moiety. Its synthesis involves a multi-step process starting from commercially available phenols. As described in , the compound library synthesis includes the preparation of 2-chloro-N-(4-phenoxyphenyl) acetamides, followed by conjugation to yield the final products . This compound belongs to a broader class of N-substituted benzamides, which are known for their pharmaceutical and synthetic applications, including roles in anticancer and antimicrobial agents .

Properties

Molecular Formula |

C19H14ClNO2 |

|---|---|

Molecular Weight |

323.8g/mol |

IUPAC Name |

2-chloro-N-(4-phenoxyphenyl)benzamide |

InChI |

InChI=1S/C19H14ClNO2/c20-18-9-5-4-8-17(18)19(22)21-14-10-12-16(13-11-14)23-15-6-2-1-3-7-15/h1-13H,(H,21,22) |

InChI Key |

XUNIZNRTEZRLLB-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Cl |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Effects on the Benzamide Core

2-Chloro-N-(4-methoxyphenyl)benzamide ():

- The methoxy group at the para position creates a dihedral angle of 79.20° between the benzamide and methoxyphenyl rings, with the methoxy substituent deviating by 0.142 Å from the ring plane .

- In contrast, N-(4-methylphenyl)benzamide () exhibits a smaller dihedral angle of 63.4° between the benzamide and methylphenyl rings, suggesting that electron-donating substituents (e.g., methyl vs. methoxy) alter molecular planarity .

2-Chloro-N-(4-chloro-3-iodophenyl)-4-(methylsulfonyl)benzamide ():

Key Structural Parameters

| Compound Name | Dihedral Angle (°) | Substituent Deviations (Å) | Intermolecular Interactions |

|---|---|---|---|

| 2-Chloro-N-(4-phenoxyphenyl)benzamide | Not reported | Not reported | Likely π-π stacking (inferred) |

| 2-Chloro-N-(4-methoxyphenyl)benzamide | 79.20 | 0.142 (methoxy) | N–H···O hydrogen bonds |

| N-(4-methylphenyl)benzamide | 63.4 | None reported | N–H···O hydrogen bonds |

| 4-Chloro-N-(2-chlorophenyl)benzamide | 52.13 | None reported | Van der Waals interactions |

Physicochemical Properties

Melting Points and Yields

Data from and related studies reveal the impact of substituents on melting points and synthetic yields:

| Compound Name (Example) | Melting Point (°C) | Yield (%) | Key Substituents |

|---|---|---|---|

| 2-Chloro-N-((4,6-dichloropyrimidin-2-yl)carbamoyl)benzamide (14) | 156–158 | 88 | Dichloropyrimidine |

| 2-Chloro-N-((4-chloro-6-methylpyrimidin-2-yl)carbamoyl)benzamide (15) | 126–128 | 93 | Chloro-methylpyrimidine |

| 2-Chloro-N-(4-methoxyphenyl)benzamide | Not reported | Not reported | Methoxyphenyl |

| This compound | Not reported | Not reported | Phenoxyphenyl |

- Trends: Electron-withdrawing groups (e.g., chlorine) generally increase melting points due to enhanced intermolecular forces (e.g., compound 14 vs. 15) .

Spectroscopic Data

- NMR Profiles :

- 2-Chloro-N-((4,6-dichloropyrimidin-2-yl)carbamoyl)benzamide (14) : NH peaks at 11.52 ppm (Ar–NH) and 11.24 ppm (amide NH), with aromatic protons at 7.69 ppm .

- 2-Chloro-N-(4-methoxyphenyl)benzamide : Methoxy protons typically resonate at 3.8–4.0 ppm , while aromatic protons appear between 6.8–7.6 ppm (inferred from analogous structures) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.